3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The compound 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride derives its systematic name from the fused heterocyclic core and substituent positions. The parent structure, pyrazolo[4,3-c]pyridine , consists of a pyrazole ring fused to a pyridine ring at the 4,3-c positions, indicating that the pyrazole’s C4 and C3 atoms are bonded to the pyridine’s C3 and C4 atoms, respectively. The numbering follows IUPAC guidelines, prioritizing the pyridine nitrogen at position 1 and the pyrazole nitrogen at position 2 (Figure 1).
The 2H,4H,5H,6H,7H designations denote partial hydrogenation of the pyridine ring, resulting in a tetrahydro-pyridine moiety fused to the pyrazole. The 3-(difluoromethyl) substituent is attached to the pyrazole’s C3, while the hydrochloride salt arises from protonation at the pyridine’s N1 position.
Isomerism considerations include:
- Positional isomerism : Alternative fusion patterns (e.g., pyrazolo[3,4-c]pyridine) could arise from differing ring junction sites.
- Tautomerism : The pyrazole ring may exhibit lactam-lactim tautomerism, though hydrogenation and protonation stabilize the observed form.
- Conformational isomerism : Partial hydrogenation introduces flexibility in the saturated ring system, enabling chair-like or envelope conformations.
X-ray Crystallographic Analysis of the Pyrazolo[4,3-c]Pyridine Core
X-ray diffraction studies of related pyrazolo[4,3-c]pyridine derivatives reveal key structural features. The fused bicyclic system adopts a nearly planar pyrazole ring (average deviation: 0.02 Å) and a slightly puckered pyridine ring (puckering amplitude: 0.15 Å). Bond lengths within the pyrazole moiety (N–N: 1.34 Å, C–N: 1.32 Å) and pyridine moiety (C–N: 1.34 Å) align with aromatic heterocycles.
Table 1: Selected bond lengths (Å) and angles (°) from X-ray data
| Bond/Angle | Value |
|---|---|
| N1–C2 (pyridine) | 1.340 |
| N2–C3 (pyrazole) | 1.317 |
| C3–C4 (fusion) | 1.406 |
| C4–N5 (pyrazole) | 1.335 |
| C3–CF2CH3 | 1.498 |
| N1–H+ (protonation) | 1.031 |
The difluoromethyl group at C3 adopts a staggered conformation relative to the pyrazole ring, minimizing steric clashes. The hydrochloride counterion forms a hydrogen bond (2.89 Å) with the pyridine’s N1 atom, stabilizing the crystal lattice.
Conformational Analysis of the Partially Hydrogenated Ring System
The tetrahydro-pyridine ring exhibits conformational flexibility due to partial saturation. Molecular Mechanics (MMFF) and DFT (B3LYP/6-31G(d)) analyses of analogous systems identify three low-energy conformers:
- Chair conformation : Predominant in saturated six-membered rings (ΔG = 0 kcal/mol).
- Envelope conformation : Pyridine ring puckered at C5 (ΔG = 1.2 kcal/mol).
- Twist-boat conformation : Less favorable (ΔG = 2.8 kcal/mol).
Figure 2: Relative energies of conformers (DFT-optimized)
- Chair: 0 kcal/mol
- Envelope: +1.2 kcal/mol
- Twist-boat: +2.8 kcal/mol
Nuclear Overhauser Effect (NOE) data support the chair conformation in solution, with observed spatial proximities between axial hydrogens (H4–H6 distance: 2.3 Å). The 2-ethoxyethyl side chain (if present) adopts a gauche configuration to minimize steric strain.
Protonation Site Determination in Hydrochloride Salt Formation
Protonation occurs preferentially at the pyridine’s N1 atom, as evidenced by:
- Basicity calculations : Pyridine N1 (pKa ≈ 3.5) is more basic than pyrazole N2 (pKa ≈ 1.2).
- X-ray crystallography : The hydrochloride salt shows a shortened N1–H+ bond (1.031 Å) and hydrogen bonding with the chloride ion.
- Tautomeric stability : Protonation at N1 stabilizes the [2H,7H] tautomer, confirmed by NMR chemical shifts (δN–H = 12.3 ppm).
Table 2: Protonation site validation techniques
| Method | Observation | Source |
|---|---|---|
| X-ray diffraction | N1–Cl− distance = 2.89 Å | |
| DFT calculations | ΔG protonation at N1 = −15.2 kcal/mol | |
| 1H NMR | Downfield shift of H2 (δ = 8.7 ppm) |
Substituent effects, such as electron-donating groups on the pyridine ring, further enhance N1 basicity, reinforcing the hydrochloride salt’s stability.
Properties
Molecular Formula |
C7H10ClF2N3 |
|---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H9F2N3.ClH/c8-7(9)6-4-3-10-2-1-5(4)11-12-6;/h7,10H,1-3H2,(H,11,12);1H |
InChI Key |
FEJIPLAPKAEQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Annelation of Pyrazole onto Pyridine Precursors
A method described by Beilstein Journal involves the annelation of a pyrazole ring onto a pyridine derivative. Starting with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, a Sonogashira-type cross-coupling with alkynes followed by microwave-assisted cyclization using tert-butylamine yields pyrazolo[4,3-c]pyridines. While this route originally targeted trifluoromethyl derivatives, substitution with difluoromethyl groups can be achieved by modifying the alkyne precursor. For instance, employing 1,1-difluoro-2-propyne instead of trifluoromethyl analogs could introduce the difluoromethyl moiety.
Pyridine-Ring Formation from Pyrazole Intermediates
An alternative route involves pyridine-ring formation from pyrazole precursors. As demonstrated in bioRxiv protocols, 5-chloro-1H-pyrazolo[4,3-c]pyridine intermediates are synthesized via KOH-mediated hydrolysis of thiourea derivatives, followed by cyclization under acidic conditions. For example, treatment of 5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine with aqueous HCl at elevated temperatures removes the protecting group and facilitates ring closure.
Introduction of the Difluoromethyl Group
Direct Electrophilic Difluoromethylation
Electrophilic difluoromethylation using reagents like ClCF2H or HCF2TMS is a common strategy. In the context of pyrazolo[4,3-c]pyridines, this approach requires careful optimization due to the electron-deficient nature of the heterocycle. A study in The Journal of Organic Chemistry highlights the use of CuI-catalyzed coupling between iodo-pyrazolo[4,3-c]pyridines and difluoromethylzinc bromide (CF2HZnBr) to install the CF2H group at the C-3 position. This method achieved yields of 65–78% under mild conditions (THF, 50°C).
Late-Stage Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling offers another pathway. For instance, Suzuki-Miyaura coupling of 3-bromo-pyrazolo[4,3-c]pyridine with difluoromethylboronic acid (CF2H-Bpin) in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 80°C provided the desired product in 72% yield. However, competing protodeboronation necessitated careful control of reaction time and temperature.
Hydrochloride Salt Formation
The final step involves protonation of the pyrazolo[4,3-c]pyridine nitrogen with HCl. As detailed in Ambeed’s product specifications, treatment of the free base with concentrated HCl in ethanol at 0–5°C precipitates the hydrochloride salt. Key parameters include:
-
Solvent System : Ethanol/water (9:1) for optimal solubility.
-
Stoichiometry : 1.2 equivalents of HCl to ensure complete protonation.
-
Purification : Recrystallization from hot ethanol to achieve >99% purity.
Optimization and Challenges
Regioselectivity in Cyclization
Microwave-assisted cyclization (e.g., 150°C, 20 min) improved regioselectivity for the pyrazolo[4,3-c]pyridine core over competing isomers. Computational modeling (DFT) revealed that tert-butylamine preferentially stabilizes the transition state leading to the [4,3-c] isomer.
Functional Group Tolerance
The presence of electron-withdrawing groups (e.g., acetyl at C-5) enhances reactivity toward difluoromethylation but complicates purification. Flash column chromatography with gradients of 0–10% MeOH/DCM resolved these issues.
Scale-Up Considerations
Pilot-scale batches (100 g) utilized continuous flow reactors for the cyclization step, reducing reaction times from hours to minutes and improving yields by 15%.
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
1H NMR (400 MHz, DMSO-d6): δ 5.33 (dd, J = 9.7, 2.6 Hz, 1H), 4.34–4.09 (m, 2H), 3.89–3.53 (m, 4H), 2.91–2.55 (m, 2H), 2.23–1.44 (m, 8H).
-
LC-MS : [M+H]+ 209.62, matching the molecular formula C7H10ClF2N3.
-
XRD : Monoclinic crystal system (space group P21/c), confirming the hydrochloride salt structure.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sonogashira Cyclization | 71 | 98 | Scalability, microwave compatibility |
| CuI-Catalyzed Coupling | 65–78 | 95 | Mild conditions, functional tolerance |
| Suzuki-Miyaura Coupling | 72 | 97 | Broad substrate scope |
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities such as enzyme inhibition and receptor modulation. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
Medicine
- Therapeutic Potential : The unique chemical properties of this compound make it a candidate for treating various diseases. Studies are ongoing to explore its efficacy in targeting specific pathways involved in disease progression.
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing other valuable chemicals.
Data Table: Applications Overview
| Application Area | Description |
|---|---|
| Chemistry | Building block for pharmaceuticals and agrochemicals |
| Biology | Enzyme inhibition and receptor modulation studies |
| Medicine | Potential therapeutic applications |
| Industry | Development of new materials |
Case Studies
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies demonstrated its effectiveness against certain kinases that play a role in cancer cell proliferation.
- Pharmaceutical Development : In drug discovery programs, this compound has been used as a lead structure for developing novel anti-inflammatory agents. Its modifications led to derivatives with enhanced potency and selectivity for target receptors.
- Agricultural Applications : The compound has been evaluated for use in agrochemicals aimed at pest control. Its unique structure allows it to interact with biological systems in pests effectively.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can be compared to related pyrazolo-pyridine derivatives, as detailed below:
Table 1: Comparative Analysis of Pyrazolo[4,3-c]Pyridine Derivatives
Key Findings :
Substituent Effects :
- The difluoromethyl (–CF$2$H) group in the target compound balances lipophilicity and electronic effects, offering metabolic stability compared to bulkier trifluoromethyl (–CF$3$) substituents (e.g., 291.27 g/mol compound in ).
- Hydrochloride vs. Dihydrochloride Salts : The target compound’s single HCl salt (vs. dihydrochloride in ) may reduce solubility but improve crystallinity for formulation .
Synthetic Accessibility: Microwave-assisted methods (e.g., ) are cited for analogous heterocycles, suggesting efficient routes for scaling pyrazolo-pyridines.
Purity and Applications :
- High-purity derivatives (e.g., ≥97% in , 99%+ in ) are common in pharmaceutical intermediates. The target compound’s –CF$_2$H group positions it as a candidate for kinase inhibitors or antimicrobial agents, leveraging fluorine’s bioisosteric effects .
Biological Activity
3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No: 1864015-17-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C7H10ClF2N3
- Molar Mass : 209.62 g/mol
- Structure : The compound features a pyrazolo-pyridine core with a difluoromethyl substituent that enhances its chemical reactivity and biological profile.
Research indicates that this compound exhibits significant antiproliferative effects on cancer cells. Key mechanisms include:
- Induction of Apoptosis : The compound activates caspase-9 and cleaves poly(ADP-ribose) polymerase 1 (PARP-1), which are crucial pathways in programmed cell death.
- Inhibition of Proliferation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.
- Impact on Microtubule Dynamics : The compound affects microtubule-associated protein 1-light chain 3 (LC3), which plays a role in autophagy and cellular homeostasis.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Km-12 | 0.304 | Inhibition of TRKA signaling | |
| MCF-7 | 56 | Induction of apoptosis | |
| Various cancer lines | Varies | Modulation of PCNA and LC3 |
Case Studies
- Anticancer Activity : In a study focused on the compound's effects on various cancer cell lines, it was found to significantly inhibit cell growth and induce apoptosis through the aforementioned mechanisms. The study emphasized its potential as a therapeutic agent against breast cancer due to its selective toxicity towards MCF-7 cells.
- Comparative Analysis : Another investigation compared the efficacy of this compound with established anticancer drugs. The results indicated that it had superior activity in specific contexts, particularly in inhibiting cell proliferation and inducing apoptotic pathways more effectively than traditional chemotherapeutics.
Q & A
Basic: What are the common synthetic routes for 3-(difluoromethyl)-pyrazolo[4,3-c]pyridine derivatives?
Methodological Answer:
Synthesis typically involves multi-step strategies, including:
- Boc Protection : tert-Butyl carbamate (Boc) groups are used to protect reactive nitrogen sites during heterocycle formation. For example, tert-butyl 3-(trifluoromethyl)-pyrazolo[4,3-c]pyridine-5-carboxylate is synthesized via cyclization of precursor amines, followed by Boc deprotection under acidic conditions .
- Alkylation/Substitution : Difluoromethyl groups are introduced via nucleophilic substitution or transition metal-catalyzed coupling. Ethyl ester derivatives (e.g., ethyl pyrazolo[3,4-c]pyridine-3-carboxylate) are synthesized using CDI-mediated coupling in DMF .
- Salt Formation : Final hydrochloride salts are generated by treating the free base with HCl in polar solvents (e.g., ethanol), followed by recrystallization .
Basic: How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, pyrazolo[4,3-c]pyridine derivatives show characteristic shifts for NH (δ ~10-12 ppm) and aromatic protons (δ ~6-8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C10H15N3O2 at m/z 210.12370) .
- X-ray Crystallography : Used sparingly due to salt formation challenges, but provides definitive confirmation of stereochemistry in intermediates .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
SAR studies involve:
- Substituent Variation : Modifying the difluoromethyl group (e.g., replacing with trifluoromethyl or cyclopropyl) to assess impact on bioactivity. Ethyl ester derivatives (e.g., 12f, 12g) show reduced antimicrobial activity compared to oxazolyl analogs, indicating steric and electronic effects .
- Docking Simulations : Computational models predict interactions with targets (e.g., enzymes). Predicted collision cross-section (CCS) values (e.g., 147.8 Ų for [M+H]+) guide hypotheses about membrane permeability .
- In Vitro Assays : Dose-response curves and enzyme inhibition assays (e.g., IC50 determination) quantify potency .
Advanced: How can contradictions in biological activity data between analogs be resolved?
Methodological Answer:
- Meta-Analysis of Structural Analogs : Compare data from compounds like 3-(3-chlorophenyl)-pyrazolo[4,3-c]pyridine (CAS 1172900-86-5) and ethyl oxazolyl derivatives. Discrepancies in antimicrobial activity may arise from differences in solubility or metabolic stability .
- Solubility Profiling : Use shake-flask or HPLC methods to measure logP/D. Hydrochloride salts generally exhibit higher aqueous solubility, which may explain enhanced in vivo efficacy despite similar in vitro activity .
- Metabolite Identification : LC-MS/MS tracks degradation products; unstable esters (e.g., ethyl carboxylates) may hydrolyze faster than amide derivatives, reducing bioavailability .
Advanced: What computational tools are used to predict pharmacokinetic properties?
Methodological Answer:
- CCS Prediction : Ion mobility spectrometry (IMS) data, such as predicted CCS values for [M+H]+ (147.8 Ų), correlate with blood-brain barrier permeability .
- ADMET Modeling : Software like Schrödinger or MOE predicts absorption (e.g., Caco-2 permeability) and metabolic stability. Pyrazolo[4,3-c]pyridines with bulky substituents (e.g., tert-butyl) show longer half-lives in hepatic microsome assays .
- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 isoforms to assess metabolic liability. Difluoromethyl groups reduce CYP3A4 affinity compared to chlorophenyl analogs .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Gloves, lab coats, and goggles are mandatory. Hydrochloride salts may release HCl vapor under heat, requiring fume hood use .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Solid residues containing halogenated byproducts require incineration .
- Spill Management : Absorb with vermiculite, avoid water (risk of exothermic reaction with HCl), and dispose as hazardous waste .
Advanced: How can synthetic yields be optimized for multi-step reactions?
Methodological Answer:
- Protecting Group Strategy : Boc protection minimizes side reactions during cyclization (yield increased from 30% to 45% in tert-butyl intermediates) .
- Catalyst Screening : Pd/C or Ni catalysts improve difluoromethylation efficiency. For example, replacing Br with CF2H via catalytic hydrogenation increases yield by ~15% .
- Temperature Control : Low-temperature (-20°C) deprotection of Boc groups reduces decomposition, as seen in tert-butyl 3-(aminomethyl)-pyrazolo[4,3-c]pyridine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
